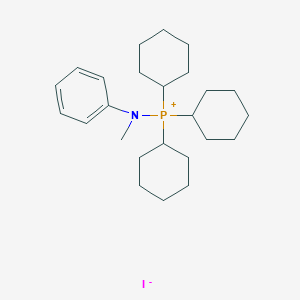
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide typically involves the reaction of tricyclohexylphosphine with methyl iodide and phenylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide involves its interaction with molecular targets such as enzymes and proteins. It acts as a ligand, forming complexes with metal ions and facilitating various catalytic processes. The pathways involved include coordination chemistry and electron transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Tricyclohexylphosphine: Similar structure but lacks the methyl(phenyl)amino group, making it less versatile in certain reactions.
Methyltriphenylphosphonium iodide: Similar in structure but with different steric and electronic properties.
Uniqueness
Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is unique due to its specific combination of steric and electronic properties, which make it highly effective in certain catalytic and synthetic applications. Its ability to form stable complexes with a variety of metal ions sets it apart from other phosphine ligands .
Propiedades
Fórmula molecular |
C25H41INP |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
tricyclohexyl-(N-methylanilino)phosphanium;iodide |
InChI |
InChI=1S/C25H41NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2,6-7,14-15,23-25H,3-5,8-13,16-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SLDUVCGXVDRZSA-UHFFFAOYSA-M |
SMILES canónico |
CN(C1=CC=CC=C1)[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
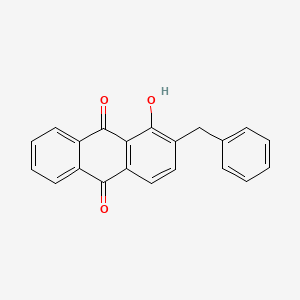
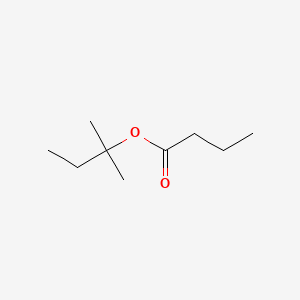
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
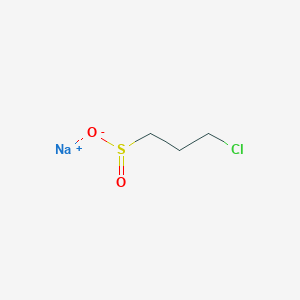
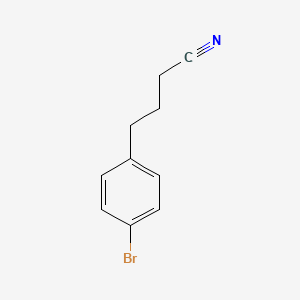
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
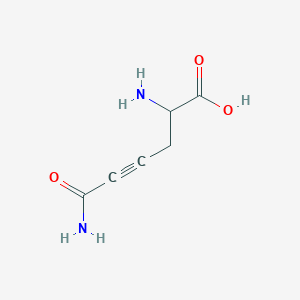



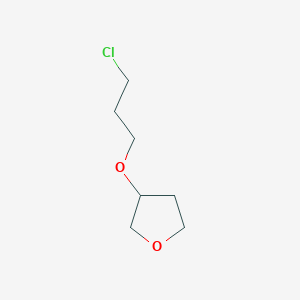
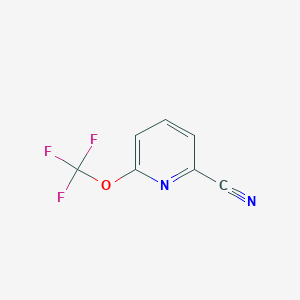
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
